molecular formula C12H23IO B13302597 1-(Butan-2-yloxy)-2-iodocyclooctane

1-(Butan-2-yloxy)-2-iodocyclooctane

Cat. No.: B13302597
M. Wt: 310.21 g/mol
InChI Key: NYVKVINGFXRRIZ-UHFFFAOYSA-N
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Description

1-(Butan-2-yloxy)-2-iodocyclooctane is an organic compound characterized by a cyclooctane ring substituted with an iodine atom and a butan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yloxy)-2-iodocyclooctane typically involves the reaction of cyclooctene with iodine and butan-2-ol in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

    Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yloxy)-2-iodocyclooctane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The butan-2-yloxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form cyclooctane derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium cyanide in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of cyclooctane derivatives with different functional groups.

    Oxidation: Formation of ketones or aldehydes from the butan-2-yloxy group.

    Reduction: Formation of cyclooctane derivatives with reduced iodine content.

Scientific Research Applications

1-(Butan-2-yloxy)-2-iodocyclooctane has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yloxy)-2-iodocyclooctane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The butan-2-yloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    1-(Butan-2-yloxy)-2-bromocyclooctane: Similar structure but with a bromine atom instead of iodine.

    1-(Butan-2-yloxy)-2-chlorocyclooctane: Similar structure but with a chlorine atom instead of iodine.

    1-(Butan-2-yloxy)-2-fluorocyclooctane: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 1-(Butan-2-yloxy)-2-iodocyclooctane is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Iodine’s larger atomic size and higher polarizability compared to other halogens result in stronger halogen bonding and different reactivity patterns.

Properties

Molecular Formula

C12H23IO

Molecular Weight

310.21 g/mol

IUPAC Name

1-butan-2-yloxy-2-iodocyclooctane

InChI

InChI=1S/C12H23IO/c1-3-10(2)14-12-9-7-5-4-6-8-11(12)13/h10-12H,3-9H2,1-2H3

InChI Key

NYVKVINGFXRRIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1CCCCCCC1I

Origin of Product

United States

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